N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
Description
N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic propanamide derivative characterized by its distinct substitution pattern. The molecule features:
- A thiophen-3-ylmethyl substituent on the same nitrogen, contributing aromatic heterocyclic properties that may enhance lipophilicity and binding interactions.
- A 4-methoxyphenyl moiety at the propanamide’s β-position, providing electron-donating effects and influencing molecular polarity.
Properties
IUPAC Name |
N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-22-13-15/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPVMQKODPMZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180163 | |
| Record name | N-Cyclopropyl-4-methoxy-N-(3-thienylmethyl)benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234840-00-6 | |
| Record name | N-Cyclopropyl-4-methoxy-N-(3-thienylmethyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234840-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-4-methoxy-N-(3-thienylmethyl)benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide can be achieved through a multi-step process:
Formation of the Amide Bond: The initial step involves the formation of the amide bond. This can be done by reacting the appropriate carboxylic acid (3-(4-methoxyphenyl)propanoic acid) with an amine (N-cyclopropyl-N-(thiophen-3-ylmethyl)amine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Methoxy Group Introduction: The methoxy group can be introduced through a methylation reaction, using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings (methoxyphenyl and thiophene) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are common.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Substituent Effects
- Cyclopropyl vs.
- Thiophene vs. Phenyl : The thiophen-3-ylmethyl group introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) absent in purely phenyl-substituted analogs (e.g., ), which could enhance target binding.
- 4-Methoxyphenyl Positioning : The β-positioned 4-methoxyphenyl group is conserved across multiple analogs (), suggesting its role in modulating electronic properties or receptor affinity.
Biological Activity
N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a cyclopropyl group, a methoxyphenyl group, and a thiophen-3-ylmethyl group attached to a propanamide backbone. The synthesis typically involves multiple steps:
- Formation of the Amide Bond : Reacting 3-(4-methoxyphenyl)propanoic acid with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine using a coupling agent like DCC.
- Cyclopropyl Group Introduction : Utilizing cyclopropanation reactions with diazo compounds and transition metal catalysts.
Anticancer Properties
This compound has shown promise in anticancer research. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives, which share some structural characteristics, have demonstrated potent activity against colon carcinoma cells . The presence of the methoxy group in the phenyl ring is often linked to enhanced biological activity, suggesting that this compound may also exhibit similar effects.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression. The precise mechanism remains under investigation, but it is hypothesized that the compound may inhibit key pathways involved in cell proliferation and survival.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate potential therapeutic applications:
| Compound | IC50 (µM) | Cancer Type | Notes |
|---|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Colon Carcinoma HCT-15 | High efficacy observed |
| Compound 2 | <1.00 | Various Cell Lines | Significant growth inhibition |
| This compound | TBD | TBD | Further studies required |
Case Studies
- Study on Antitumor Activity : A recent investigation into thiazole derivatives indicated that modifications on the phenyl ring significantly influenced anticancer properties. This supports the hypothesis that this compound could be optimized for enhanced efficacy against specific cancer types .
- Enzyme Interaction Studies : Preliminary studies suggest that this compound may act as a ligand for certain receptors involved in inflammatory responses, indicating potential applications beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
